molecular formula C9H14O3S B7664020 2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol

2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol

Cat. No.: B7664020
M. Wt: 202.27 g/mol
InChI Key: VZXAMLNVRYMZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol is a chemical compound that belongs to the class of organic compounds known as furans. It is also known as 2-(2-(2-methylfuran-3-ylthio)ethoxy)ethanol or MFESE. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a drug delivery system. In agriculture, this compound has been studied for its insecticidal and fungicidal properties. It has also been investigated for its potential as a plant growth regulator. In industry, this compound has been studied for its potential as a solvent, fuel additive, and lubricant.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have insecticidal and fungicidal properties. In vivo studies have demonstrated that this compound has neuroprotective, cardioprotective, and hepatoprotective effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol in lab experiments include its high purity, stability, and solubility in various organic solvents. It is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity, which may limit its use in certain applications. It is also relatively expensive compared to other compounds that have similar biological properties.

Future Directions

There are several future directions for the research on 2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol. One direction is to investigate its potential as a drug delivery system for various therapeutics such as anticancer drugs and anti-inflammatory agents. Another direction is to explore its potential as a plant growth regulator and insecticide/fungicide in agriculture. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxic effects in vivo. Finally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved biological properties.

Synthesis Methods

The synthesis of 2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol involves the reaction of 2-(2-bromoethoxy)ethanol with 2-methylfuran-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of this reaction is around 80%, and the purity of the product is usually above 95%.

Properties

IUPAC Name

2-[2-(2-methylfuran-3-yl)sulfanylethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3S/c1-8-9(2-4-12-8)13-7-6-11-5-3-10/h2,4,10H,3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXAMLNVRYMZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.